molecular formula C19H23NO3S B2863101 1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-82-6

1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2863101
CAS No.: 1705837-82-6
M. Wt: 345.46
InChI Key: WZVGXILNSADWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the isobenzofuran ring: This can be achieved through cyclization reactions involving suitable aromatic precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Spiro formation: The spiro linkage is formed through a reaction that connects the isobenzofuran and piperidine rings via a single atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[isobenzofuran-1,4’-piperidin]-3-one: Lacks the cyclopentylthioacetyl group, making it less complex.

    Cyclopentylthioacetyl derivatives: Compounds with similar thioacetyl groups but different core structures.

    Piperidine derivatives: Compounds with the piperidine ring but different substituents.

Uniqueness

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a spiro structure with a cyclopentylthioacetyl group. This unique arrangement can impart specific chemical and biological properties that are not found in simpler or less complex analogs.

Properties

IUPAC Name

1'-(2-cyclopentylsulfanylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-17(13-24-14-5-1-2-6-14)20-11-9-19(10-12-20)16-8-4-3-7-15(16)18(22)23-19/h3-4,7-8,14H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVGXILNSADWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.